molecular formula C22H30N4O4 B2561320 N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-55-5

N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2561320
CAS No.: 872855-55-5
M. Wt: 414.506
InChI Key: QKILJVDSZHKYCM-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including compounds structurally related to N-(2-(diethylamino)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been identified as potent antifungal agents. These compounds exhibit fungicidal activity against a range of Candida species and demonstrate broad antifungal activity against Aspergillus species, molds, and dermatophytes. Their development has been driven by modifications to improve plasmatic stability while maintaining their antifungal efficacy, as demonstrated by the synthesis of specific derivatives showing in vivo efficacy against systemic Candida albicans infection (Bardiot et al., 2015).

Antitumor Properties

Research into derivatives structurally similar to this compound has also revealed potential antitumor properties. For instance, new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and shown to possess promising anticancer activities. The screening of these compounds as part of the Developmental Therapeutic Program of the National Cancer Institute has highlighted their potential as new anticancer agents, showcasing the chemical versatility and therapeutic potential of this chemical scaffold (Horishny et al., 2020).

Chemical Characterization and Reactivity

The chemical characteristics and reactivity of carboxamide derivatives, including those structurally related to this compound, have been explored through electronic structure approaches. Studies employing density functional theory (DFT) and wavefunction-based analyses have provided insights into the electronic properties that underpin their biological activities, including antitumor potential. This research underscores the importance of understanding the intrinsic chemical properties of these compounds to predict their bioactivity effectively (Al-Otaibi et al., 2022).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-3-24(4-2)10-9-23-22(29)21(28)18-15-26(19-8-6-5-7-17(18)19)16-20(27)25-11-13-30-14-12-25/h5-8,15H,3-4,9-14,16H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKILJVDSZHKYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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